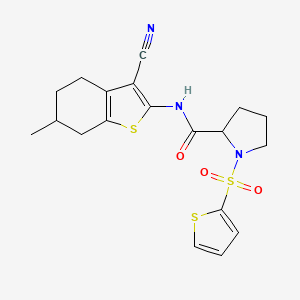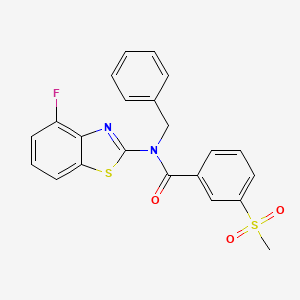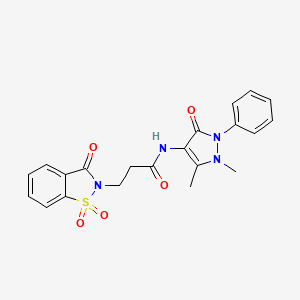![molecular formula C21H14ClF3N4O B6481759 4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899746-35-1](/img/structure/B6481759.png)
4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives involves various methods . For example, a series of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods . The process for preparing related compounds often involves reacting the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse, depending on the specific derivative and the conditions of the reaction . For instance, the reaction of certain compounds with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent is a common step in the synthesis of related compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives can vary widely depending on the specific derivative . Unfortunately, specific physical and chemical properties for “4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” are not provided in the sources retrieved.Applications De Recherche Scientifique
Analgesic Potential
The synthesis and characterization of derivatives of this compound have been investigated for their analgesic properties . Researchers explore its potential as a pain-relieving agent, aiming to understand its mechanism of action and efficacy.
Organic Synthesis: Protodeboronation Reactions
The compound’s benzylic position can undergo protodeboronation reactions, which are valuable in organic synthesis . These reactions involve the removal of a boron group from a pinacol boronic ester, yielding useful building blocks for further chemical transformations.
Suzuki–Miyaura Coupling
Boron reagents play a crucial role in Suzuki–Miyaura coupling reactions, a powerful method for constructing carbon–carbon bonds. By selecting appropriate boron reagents, researchers can achieve efficient cross-coupling reactions . The compound’s boron-containing moiety could be explored in this context.
Free Radical Bromination and Nucleophilic Substitution
The benzylic position of this compound is susceptible to free radical bromination and nucleophilic substitution reactions. N-bromosuccinimide (NBS) is commonly used for bromination at the benzylic position, leading to the formation of a succinimide derivative . Understanding these reactions aids in designing synthetic routes.
Propriétés
IUPAC Name |
4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N4O/c1-12-17-18(22)16(11-26-19(17)29(28-12)15-5-3-2-4-6-15)20(30)27-14-9-7-13(8-10-14)21(23,24)25/h2-11H,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUTWBOLZRDSOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B6481684.png)

![N-(1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride](/img/structure/B6481699.png)
![N-(1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride](/img/structure/B6481701.png)
![2-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride](/img/structure/B6481707.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]butanamide hydrochloride](/img/structure/B6481715.png)



![3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B6481749.png)
![3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride](/img/structure/B6481755.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6481771.png)
![2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B6481778.png)
![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine](/img/structure/B6481780.png)